2-Methylbutanal-13C2

CAS No.:

Cat. No.: VC16587432

Molecular Formula: C5H10O

Molecular Weight: 88.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10O |

|---|---|

| Molecular Weight | 88.12 g/mol |

| IUPAC Name | 2-methyl(3,4-13C2)butanal |

| Standard InChI | InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1 |

| Standard InChI Key | BYGQBDHUGHBGMD-ZKDXJZICSA-N |

| Isomeric SMILES | CC([13CH2][13CH3])C=O |

| Canonical SMILES | CCC(C)C=O |

Introduction

Chemical Structure and Isotopic Labeling

Molecular Identity

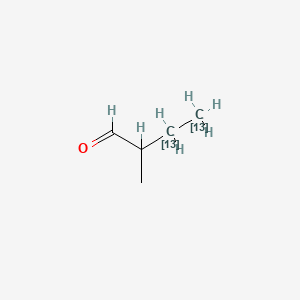

2-Methylbutanal-13C2 has the molecular formula C5H10O and a molecular weight of 88.12 g/mol (versus 86.13 g/mol for the unlabeled analog) . Its IUPAC name is 2-methyl(3,4-13C2)butanal, reflecting the placement of the 13C isotopes on the third and fourth carbon atoms . The structural formula is CC([13CH2][13CH3])C=O, with the aldehyde group (-CHO) at position 1 and methyl branches at positions 2 and 4 (Figure 1) .

Analytical Characterization

Mass Spectrometry (MS)

The 13C labeling alters the mass-to-charge (m/z) ratio of molecular and fragment ions. In conventional MS, the unlabeled 2-methylbutanal ([C5H10O]+) shows a base peak at m/z 86.1, whereas the labeled analog exhibits a shift to m/z 88.1 due to the two additional neutrons from 13C . Tandem MS (MS/MS) further differentiates isotopomers by analyzing fragmentation patterns. For instance, the loss of a 13CH3 group (15 Da vs. 14 Da for 12CH3) provides diagnostic ions for verifying isotopic incorporation .

Nuclear Magnetic Resonance (NMR)

13C NMR spectra reveal distinct signals for the labeled carbons. The aldehyde carbon (C1) typically resonates near δ 200 ppm, while the methyl groups (C2 and C4) appear between δ 20–30 ppm . The 13C-13C coupling in labeled compounds introduces splitting patterns absent in unlabeled analogs, aiding in structural confirmation .

Chromatographic Behavior

Reverse-phase liquid chromatography (LC) separates 2-methylbutanal-13C2 from its unlabeled counterpart due to slight differences in hydrophobicity. Retention times are marginally longer for the labeled compound, as demonstrated in studies of similar 13C-labeled aldehydes .

Applications in Metabolic and Chemical Research

Metabolic Flux Analysis

Stable isotopes like 13C are indispensable for tracing carbon pathways in biological systems. For example, 2-methylbutanal-13C2 can serve as a precursor in studies of branched-chain amino acid metabolism, where its incorporation into intermediates like α-ketoisocaproate is monitored via LC-MS/MS . Such approaches have elucidated metabolic heterogeneity in tumors and the role of enzymes like fumarate hydratase in renal cancers .

Kinetic Isotope Effect (KIE) Studies

The 13C labels in 2-methylbutanal-13C2 enable investigations into reaction mechanisms. For instance, the kinetic isotope effect—a measure of how isotopic substitution alters reaction rates—can be quantified in aldol condensation or oxidation reactions involving this compound . These studies provide insights into transition-state structures and catalytic mechanisms.

Comparative Analysis: Labeled vs. Unlabeled 2-Methylbutanal

Future Directions

Advances in isotopic labeling techniques, such as enzymatic synthesis with 13C-enriched cofactors, could streamline the production of 2-methylbutanal-13C2 . Additionally, coupling this compound with hyperpolarized NMR or cryogenic MS may enhance detection sensitivity for in vivo metabolic imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume